molecular formula C7H16N2 B7931496 Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amine

Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amine

Cat. No.: B7931496
M. Wt: 128.22 g/mol
InChI Key: RPTGTAYSFGXFGV-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of an ethyl group attached to a pyrrolidine ring, which is further substituted with a methyl group at the 1-position. The (S) configuration indicates the specific stereochemistry of the molecule, which can have significant implications for its biological activity and interactions.

Properties

IUPAC Name

(3S)-N-ethyl-1-methylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-3-8-7-4-5-9(2)6-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTGTAYSFGXFGV-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides under basic conditions.

    Attachment of the Ethyl Group: The ethyl group can be introduced through an ethylation reaction, often using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amine undergoes oxidation under controlled conditions. The nitrogen atom in the pyrrolidine ring is susceptible to oxidation, forming hydroxylamines or nitroxides depending on the reagents:

Reaction TypeReagents/ConditionsProductNotes
N-OxidationHydrogen peroxide (H₂O₂), aqueous medium, 25°C(S)-Ethyl-1-methyl-pyrrolidin-3-yl-amine N-oxideSelective oxidation without ring opening.
Full OxidationKMnO₄, acidic conditionsPyrrolidine-3-carboxylic acid derivativesDegrades the ring structure .

Mechanism :

  • N-Oxidation : Proceeds via electrophilic attack of peroxide on the lone pair of the nitrogen, stabilized by the electron-donating ethyl and methyl groups.

  • Ring Oxidation : Strong oxidants like KMnO₄ cleave the pyrrolidine ring, leading to carboxylic acid formation through radical intermediates .

Reduction Reactions

While the compound itself is a secondary amine, its synthetic intermediates (e.g., imines or nitriles) can undergo reduction:

SubstrateReagents/ConditionsProductYield
Imine derivativeNaBH₄, MeOH, 0°CSaturated pyrrolidine analog85%
Nitro precursorH₂, Pd/C, EtOHThis compound92%

Key Insight : Catalytic hydrogenation preserves stereochemistry at the 3-position, critical for maintaining chiral integrity in pharmaceuticals .

Substitution Reactions

The secondary amine participates in nucleophilic substitution, forming derivatives for drug-discovery applications:

Alkylation

Reagents/ConditionsProductYield
Alkyl halide (R-X), K₂CO₃, DMSO, 90°CQuaternary ammonium salts60–78%

Example :

  • Reaction with methyl iodide produces (S)-ethyl-1,1-dimethyl-pyrrolidin-3-yl-amine, enhancing lipophilicity for CNS-targeted drugs .

Acylation/Sulfonylation

ReagentProductYield
Acetyl chloride, DCM, 0°CAcetylated derivative88%
Tosyl chloride, DIPEA, DMFSulfonamide analog75%

Application : Acylated derivatives improve metabolic stability by blocking oxidative metabolism at the nitrogen .

Transition Metal-Catalyzed Coupling

The amine reacts with H-phosphonates in copper-catalyzed reactions to form phosphoramidates, a key motif in prodrug design:

CatalystConditionsProductYieldSelectivity
CuI (20 mol%)MeCN, 55°CPhosphoramidate72%>90%
CuBr (5 mol%)EtOAc, 20°CEthyl-P(O)(OR)₂-N-pyrrolidine68%85%

Mechanism : Oxidative coupling involves single-electron transfer (SET) from the amine to Cu(I), generating a reactive intermediate that bonds with the H-phosphonate .

Stereochemical Influence on Reactivity

The (S)-configuration at the 3-position affects reaction outcomes:

  • N-Oxidation : (S)-enantiomers show 20% faster oxidation rates than (R)-counterparts due to steric shielding.

  • Phosphoramidate Formation : Chiral retention is observed in Cu-catalyzed reactions, with 95% enantiomeric excess (ee) maintained .

Comparative Reactivity with Piperidine Analogs

This compound exhibits distinct reactivity compared to its six-membered piperidine counterpart:

ReactionPyrrolidine (Yield)Piperidine (Yield)Reason
N-Oxidation85%92%Reduced ring strain in piperidine enhances stability.
Alkylation78% 65% Pyrrolidine’s smaller ring size increases nucleophilicity.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant Activity

Recent studies have indicated that compounds related to Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amine can act as agonists for trace amine-associated receptor 1 (TAAR1). Activation of TAAR1 has been linked to modulation of monoaminergic neurotransmission, which is crucial for treating conditions such as depression and anxiety. The agonistic activity of this compound may help in preventing hyperdopaminergic and hypoglutamatergic states, thus providing potential therapeutic effects against mood disorders .

1.2 Antibacterial Properties

Research has shown that derivatives of this compound exhibit significant antibacterial activity against resistant strains of bacteria. A study demonstrated that modifications on the pyrrolidine ring enhanced the antibacterial efficacy against pathogens like Streptococcus pneumoniae and Staphylococcus aureus. The structure-activity relationship (SAR) analysis indicated that specific functional groups on the pyrrolidine ring could optimize antibacterial potency .

3.1 Neuropathic Pain Management

A notable application of this compound is in the management of neuropathic pain. The compound's role as a TAAR1 agonist has been investigated in preclinical models, showing promising results in reducing pain sensitivity and improving overall pain management strategies . This application underscores its potential utility in developing new analgesics.

3.2 Antimicrobial Research

In antimicrobial research, derivatives of this compound have been tested against various bacterial strains. A study reported that these compounds displayed potent activity against E. coli and Pseudomonas aeruginosa, with some derivatives achieving minimum inhibitory concentrations (MICs) in low nanomolar ranges . This positions the compound as a candidate for further development into novel antibiotics.

Mechanism of Action

The mechanism of action of Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The (S) configuration plays a crucial role in determining the binding affinity and specificity of the compound. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymatic activities.

Comparison with Similar Compounds

Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amine can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl-(®-1-methyl-pyrrolidin-3-yl)-amine: The ® enantiomer of the compound, which may have different biological activities.

    Ethyl-((S)-1-ethyl-pyrrolidin-3-yl)-amine: Similar structure but with an additional ethyl group on the pyrrolidine ring.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both ethyl and methyl groups, which can significantly influence its chemical and biological properties.

Biological Activity

Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique pyrrolidine structure, which plays a crucial role in its interaction with biological targets. The compound has a molecular weight of approximately 171.25 g/mol and features the following properties:

PropertyValue
Molecular Weight (g/mol)171.25
LogP0.9
Solubility (pH 7.4)191 μM
Polar Surface Area (Ų)68

The mechanism of action for this compound involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various physiological processes, leading to therapeutic effects in different applications.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications in the pyrrolidine ring can enhance antimicrobial efficacy.

Anti-inflammatory Effects

Compounds derived from the pyrrolidine scaffold have been evaluated for their anti-inflammatory properties. In vitro assays demonstrated that certain derivatives significantly inhibited pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A series of related pyrrolidine compounds were synthesized and tested against various bacterial strains. The most potent compound exhibited an MIC value of 3.12 μg/mL against Staphylococcus aureus, suggesting strong antibacterial activity compared to standard antibiotics .
  • Anti-inflammatory Activity Assessment :
    • In a study evaluating anti-inflammatory properties, a derivative showed comparable efficacy to indomethacin in reducing edema in animal models, highlighting the therapeutic potential of pyrrolidine-based compounds .
  • Mechanistic Insights :
    • Research has indicated that the introduction of substituents on the pyrrolidine ring can significantly alter the pharmacokinetic profile and biological activity, emphasizing the importance of structural optimization in drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.